1-Aza-4-borabicyclo[2.2.2]octane
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Overview
Description
1-Aza-4-borabicyclo[2.2.2]octane is a unique heterocyclic compound characterized by its bicyclic structure containing both nitrogen and boron atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aza-4-borabicyclo[2.2.2]octane can be synthesized through several methods. One common approach involves the reaction of 1,4-diazabicyclo[2.2.2]octane with boron-containing reagents under controlled conditions . The reaction typically requires an inert atmosphere and specific solvents to ensure the stability of the intermediate compounds.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-Aza-4-borabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-nitrogen oxides.
Reduction: Reduction reactions can yield different boron-nitrogen hydrides.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and organometallic reagents are commonly employed.
Major Products: The major products formed from these reactions include various boron-nitrogen compounds, which can be further utilized in organic synthesis and materials science .
Scientific Research Applications
1-Aza-4-borabicyclo[2.2.2]octane has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to form stable complexes with various biomolecules.
Industry: It is used in the development of advanced materials, including catalysts and sensors
Mechanism of Action
The mechanism by which 1-aza-4-borabicyclo[2.2.2]octane exerts its effects involves its ability to form stable complexes with other molecules. The boron atom in the compound can coordinate with various ligands, while the nitrogen atom can participate in hydrogen bonding and other interactions. These properties enable the compound to act as a versatile reagent in organic synthesis and as a potential therapeutic agent .
Comparison with Similar Compounds
1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane: This compound is used as a reducing agent and has a similar bicyclic structure but with different functional groups.
1,4-Diazabicyclo[2.2.2]octane: Known for its strong nucleophilic properties, this compound is widely used in organic synthesis.
Uniqueness: 1-Aza-4-borabicyclo[2.2.2]octane stands out due to the presence of both boron and nitrogen atoms in its structure, which imparts unique chemical reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile reagents .
Properties
CAS No. |
61071-51-0 |
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Molecular Formula |
C6H12BN |
Molecular Weight |
108.98 g/mol |
IUPAC Name |
1-aza-4-borabicyclo[2.2.2]octane |
InChI |
InChI=1S/C6H12BN/c1-4-8-5-2-7(1)3-6-8/h1-6H2 |
InChI Key |
FBKFOCDINHNSMT-UHFFFAOYSA-N |
Canonical SMILES |
B12CCN(CC1)CC2 |
Origin of Product |
United States |
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